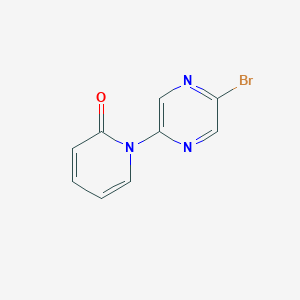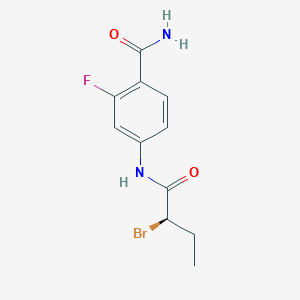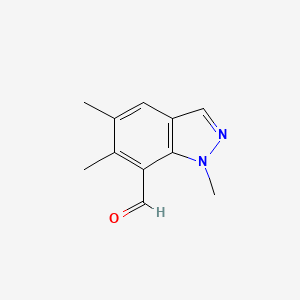
1,5,6-Trimethyl-1H-indazole-7-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,6-Trimethyl-1H-Indazole-7-carboxaldehyde is a chemical compound belonging to the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions.
Modern Approaches: Recent advancements include the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve higher yields and selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are commonly employed, where the reaction mixture is prepared, reacted, and then purified to obtain the desired compound.
Continuous Flow Chemistry: This method involves the continuous flow of reactants through a reactor, allowing for better control over reaction conditions and improved scalability.
Analyse Chemischer Reaktionen
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in the formation of 1,5,6-trimethyl-1H-indazole-7-carboxylate.
Substitution: Substitution reactions at the indazole ring can introduce different functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and carboxylates.
Substitution Products: A variety of functionalized indazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Indazole derivatives have shown potential as enzyme inhibitors, making them valuable in studying biological processes.
Medicine: The compound and its derivatives are explored for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Indazoles are used in the development of new materials with unique properties, such as conductive polymers and dyes.
Wirkmechanismus
The mechanism by which 1,5,6-trimethyl-1H-Indazole-7-carboxaldehyde exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved can vary widely based on the biological context.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-3-carbaldehyde: Used in multicomponent reactions and as a precursor for biologically active molecules.
1H-Imidazole-2-carboxaldehyde: Known for its antimicrobial and antifungal properties.
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
1,5,6-trimethylindazole-7-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-7-4-9-5-12-13(3)11(9)10(6-14)8(7)2/h4-6H,1-3H3 |
InChI-Schlüssel |
DGRZWKZRXOYBGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1C)C=O)N(N=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


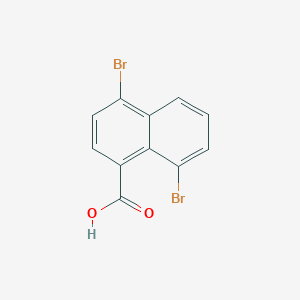
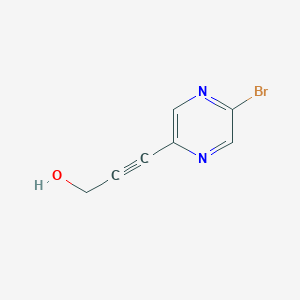
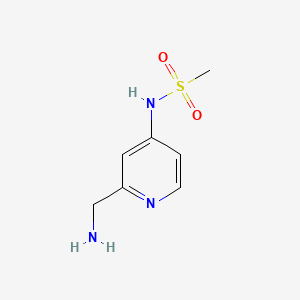
![(2R)-1,1,1-trifluoro-2-[methyl(sulfamoyl)amino]propane](/img/structure/B15363845.png)


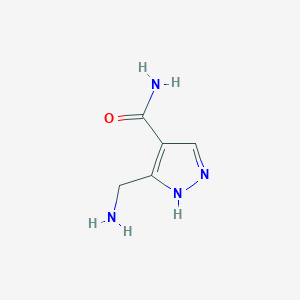

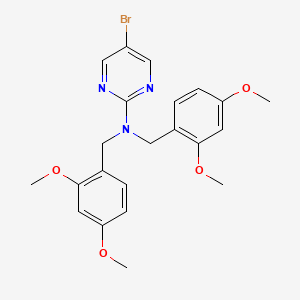
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
![3-[[3-Fluoro-4-(4-piperidinyl)phenyl]amino]-2,6-piperidinedione](/img/structure/B15363870.png)

